

Comparative Analysis of SKF 104976 and Ketoconazole on Sterol Synthesis

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Compound of Interest

Compound Name: SKF 104976

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This guide provides a detailed comparative analysis of two potent inhibitors of sterol synthesis, **SKF 104976** and ketoconazole. Both compounds target the enzyme lanosterol 14 α -demethylase (CYP51), a critical component in the biosynthetic pathway of sterols such as cholesterol in mammals and ergosterol in fungi. Understanding the nuances of their inhibitory activities is crucial for applications in drug development and biomedical research.

Quantitative Performance Comparison

The following table summarizes the key quantitative data on the inhibitory potency of **SKF 104976** and ketoconazole against mammalian sterol synthesis.

Parameter	SKF 104976	Ketoconazole	Reference
Target Enzyme	Lanosterol 14 α -demethylase (CYP51)	Lanosterol 14 α -demethylase (CYP51)	[1][2]
IC50 (Lanosterol 14 α -demethylase)	2 nM (in Hep G2 cell extract)	Not directly reported for isolated human enzyme	[1]
IC50 (Cholesterol Synthesis)	Not directly reported	~28 nM (in cultured normal human fibroblasts)	[2]
Effect on Sterol Profile	Accumulation of lanosterol	Accumulation of dihydrolanosterol and other methyl sterols	[1][2]

Note: The IC50 values are from different experimental systems (cell extract vs. whole cells) but both are of human origin, providing a strong basis for comparison.

Mechanism of Action and Effects on Sterol Synthesis

Both **SKF 104976**, a 32-carboxylic acid derivative of lanosterol, and ketoconazole, an imidazole-based antifungal agent, exert their primary effect by inhibiting lanosterol 14 α -demethylase.[1][2] This cytochrome P450 enzyme is essential for the conversion of lanosterol to cholesterol in mammals and ergosterol in fungi.[3]

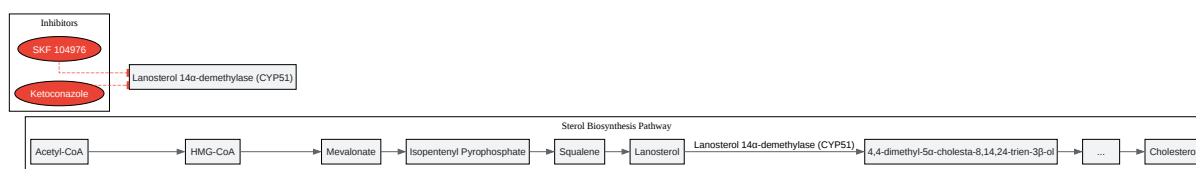
The inhibition of this enzyme disrupts the sterol biosynthesis pathway, leading to the accumulation of 14 α -methylated sterol precursors, such as lanosterol and dihydrolanosterol.[1][2] This accumulation, coupled with the depletion of downstream sterols, can have significant physiological consequences, including altered cell membrane fluidity and function.

SKF 104976 has demonstrated remarkable potency, with a reported IC50 of 2 nM for the inhibition of lanosterol 14 α -demethylase in a Hep G2 cell extract.[1] Ketoconazole also potently inhibits cholesterol synthesis, with an IC50 of approximately 28 nM in cultured normal human

fibroblasts.[2] While both are potent inhibitors, the available data suggests that **SKF 104976** may be more potent at the enzymatic level.

Visualizing the Inhibition of Sterol Synthesis

The following diagram illustrates the sterol biosynthesis pathway and highlights the point of inhibition for both **SKF 104976** and ketoconazole.



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